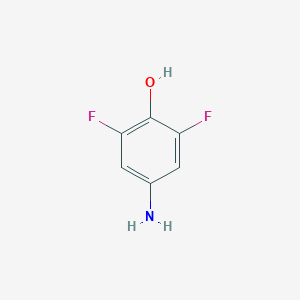

4-Amino-2,6-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEOSYDHBGPXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381116 | |

| Record name | 4-Amino-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126058-97-7 | |

| Record name | 4-Amino-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,6-difluorophenol synthesis pathway from 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a direct and high-yield synthetic pathway to 4-Amino-2,6-difluorophenol, a valuable intermediate in the pharmaceutical industry, starting from 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. This process involves a one-step catalytic hydrogenation reaction.

Synthesis Pathway Overview

The synthesis of this compound from 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene is achieved through a catalytic hydrogenation process. This reaction simultaneously reduces the nitro group to an amine and cleaves the benzyl ether to yield the desired phenol. The process is efficient, with a reported yield of 95%.

Spectroscopic data for 4-Amino-2,6-difluorophenol (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2,6-difluorophenol, a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical analysis by presenting available spectroscopic data, outlining experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra in public databases, some of the data presented is based on established values for similar compounds and predictive models. This is clearly indicated where applicable.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| 8.68 | Broad Singlet | - | -OH (Phenolic) |

| 6.19 | Doublet | 10.8 | H-3, H-5 (Aromatic) |

| 5.01 | Singlet | - | -NH₂ (Amino) |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Note: The assignments are based on typical chemical shifts for functional groups on a substituted benzene ring. The broadness of the -OH signal is characteristic of exchangeable protons. The two aromatic protons (H-3 and H-5) are chemically equivalent due to the molecule's symmetry and appear as a single doublet due to coupling with the adjacent fluorine atoms. The amino protons appear as a singlet.

¹³C NMR Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-1 (-OH) | 145 - 155 |

| C-2, C-6 (-F) | 150 - 160 (d, ¹JCF) |

| C-3, C-5 | 95 - 105 (d, ²JCF) |

| C-4 (-NH₂) | 130 - 140 |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3300 | Strong, Broad | O-H Stretch (Phenol) |

| 3400 - 3200 | Medium | N-H Stretch (Amine) |

| 1620 - 1580 | Medium | N-H Bend (Amine) |

| 1500 - 1400 | Strong | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-F Stretch |

| 1250 - 1150 | Strong | C-O Stretch (Phenol) |

| 1200 - 1100 | Strong | C-N Stretch (Aromatic Amine) |

Note: Specific experimental IR peak data for this compound is not available in the public domain. The table above lists the expected characteristic absorption bands based on the functional groups present in the molecule. The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol |

| Predicted [M]⁺ (m/z) | 145 |

Note: While the exact experimental mass spectrum is not available, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z value corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, the following sections describe generalized procedures for obtaining NMR, IR, and MS data for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: 0-12 ppm

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Parameters:

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Pulse program: A standard proton-decoupled pulse sequence.

-

Spectral width: 0-180 ppm

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Acquisition (Electron Ionization - EI):

-

Spectrometer: A mass spectrometer equipped with an EI source (e.g., GC-MS).

-

Parameters:

-

Ionization energy: 70 eV

-

A direct insertion probe or a gas chromatograph can be used for sample introduction.

-

Workflow Visualization

The following diagrams illustrate the general workflows for spectroscopic analysis and a logical relationship for spectral interpretation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical flow for the interpretation of combined spectroscopic data.

References

Physical and chemical properties of 4-Amino-2,6-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-2,6-difluorophenol, a key building block in modern medicinal chemistry. The information presented herein is intended to support research and development activities, particularly in the burgeoning field of targeted protein degradation.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₅F₂NO. Its structure incorporates an aminophenol core with two fluorine atoms positioned ortho to the hydroxyl group, which significantly influences its chemical reactivity and biological applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 126058-97-7 | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [3] |

| Molecular Weight | 145.11 g/mol | [3] |

| Appearance | Brown solid | [4] |

| Melting Point | 167-170 °C (for dichloro-analog) | [5] |

| Boiling Point | 237.0 ± 40.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.72 ± 0.23 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the key spectral data and interpretations.

Table 2: ¹H NMR Spectroscopic Data

| Parameter | Data | Source(s) |

| Solvent | DMSO-d₆ | [6] |

| Frequency | 400 MHz | [6] |

| Chemical Shift (δ) | 8.68 ppm (br s, 1H, -OH) | [6] |

| 6.19 ppm (d, J = 10.8 Hz, 2H, Ar-H) | [6] | |

| 5.01 ppm (s, 2H, -NH₂) | [6] |

Table 3: Predicted ¹³C NMR and IR Spectroscopic Data

| Spectroscopy | Predicted Peaks/Ranges | Rationale |

| ¹³C NMR | ~150-160 ppm (C-F) | Carbon atoms directly attached to fluorine exhibit a large downfield shift and will appear as doublets due to C-F coupling. |

| ~135-145 ppm (C-OH) | The carbon bearing the hydroxyl group. | |

| ~125-135 ppm (C-NH₂) | The carbon atom attached to the amino group. | |

| ~100-110 ppm (C-H) | Aromatic carbons attached to hydrogen, likely appearing as a doublet of doublets due to coupling with both fluorine and hydrogen. | |

| Infrared (IR) | 3400-3200 cm⁻¹ (N-H, O-H stretching) | Broad absorptions characteristic of the amino and hydroxyl groups. |

| 1620-1580 cm⁻¹ (N-H bending) | Characteristic scissoring vibration of the primary amine. | |

| 1500-1400 cm⁻¹ (C=C aromatic stretching) | Medium to strong absorptions from the aromatic ring. | |

| 1260-1180 cm⁻¹ (C-F stretching) | Strong, characteristic absorption for aryl-fluorine bonds. | |

| 1250-1150 cm⁻¹ (C-N stretching) | Absorption for the aryl-amine C-N bond. | |

| 1260-1000 cm⁻¹ (C-O stretching) | Strong absorption for the phenolic C-O bond. |

Mass Spectrometry (Predicted Fragmentation) In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 145. Key fragmentation patterns would likely involve the loss of CO (m/z = 117) typical for phenols, and potentially the loss of HCN from the aminophenol structure.

Experimental Protocols

The most common synthetic route to this compound involves the reduction of a nitrophenol precursor.

Synthesis via Catalytic Hydrogenation

This protocol details the synthesis of this compound from 4-nitro-2,6-difluorophenol.

Workflow for Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

4-nitro-2,6-difluorophenol (1 eq)

-

Methanol

-

5% Palladium on Carbon (catalyst)

-

High-purity hydrogen gas

-

Pressurized reaction vessel (hydrogenator)

Procedure:

-

To a sealed reaction vessel, add 4-nitro-2,6-difluorophenol, methanol, and 5% palladium on carbon.[6]

-

Seal the vessel and replace the internal atmosphere with high-purity hydrogen gas.

-

Pressurize the vessel with hydrogen to 0.3-0.4 MPa.

-

Heat the mixture to 60-70 °C while stirring.

-

Maintain the reaction for 3-5 hours, adding more hydrogen gas as needed to maintain pressure.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully vent the vessel and filter the mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The crude product can be further purified by vacuum distillation to yield this compound.[6]

Role in Drug Discovery: A Protein Degrader Building Block

A primary application of this compound in modern drug discovery is as a key intermediate for the synthesis of ligands for E3 ubiquitin ligases, particularly Cereblon (CRBN). These ligands are essential components of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by bringing it into proximity with an E3 ligase. The this compound moiety, after further chemical modification, can serve as a crucial part of the "warhead" that binds to the E3 ligase. Its hydrochloride salt is explicitly categorized as a "Protein Degrader Building Block".[7]

Logical Workflow: this compound in PROTAC Synthesis

Caption: Role of this compound as a precursor in PROTAC synthesis.

The unique electronic properties conferred by the fluorine atoms can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final PROTAC molecule, making this compound a valuable starting material for drug development professionals.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is considered an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place, sealed from air and light.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting relevant Safety Data Sheets (SDS).

References

- 1. chemcd.com [chemcd.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-アミノ-2,6-ジクロロフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to 4-Amino-2,6-difluorophenol (CAS: 126058-97-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, suppliers, synthesis protocols, and its application as a key building block in the development of kinase inhibitors for the compound identified by CAS number 126058-97-7, chemically known as 4-Amino-2,6-difluorophenol.

Core Chemical and Physical Properties

This compound is a fluorinated aminophenol that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and dye industries.[1] Its structure incorporates key functional groups that are pivotal for its role in medicinal chemistry.

| Identifier | Value | Reference |

| CAS Number | 126058-97-7 | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Difluoro-4-hydroxyaniline, 4-amino-2,6-difluoropheneol | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [1][2][4][5][6] |

| Molecular Weight | 145.11 g/mol | [1][2][4][5][6] |

| SMILES | OC1=C(F)C=C(N)C=C1F | [2][4] |

| InChI Key | RFEOSYDHBGPXCU-UHFFFAOYSA-N | [3][5] |

The reported physical properties for this compound show some variation across different sources. The data suggests the compound is a solid at room temperature.

| Property | Value | Reference |

| Appearance | Solid, White powder | [3][7] |

| Melting Point | 0 °C | [3] |

| Boiling Point | 237 °C at 760 mmHg | [3] |

| Flash Point | 97.1 °C | [3] |

| Density | 1.472 - 1.5 g/cm³ | [1][8][9] |

| Vapor Pressure | 0.03 mmHg at 25°C | [1] |

| pKa | 7.72 ± 0.23 (Predicted) | [1] |

| Storage | Sealed in dry, room temperature or 4°C, protect from light | [1][2][3][4] |

Commercial Suppliers

This compound is available from a variety of chemical suppliers, typically for research and development purposes. Purity levels are generally high, suitable for synthetic applications.

| Supplier | Purity | Reference |

| ChemScene | ≥95% | [2] |

| Sigma-Aldrich | 95% | [3] |

| BLD Pharm | N/A | [4] |

| Finetech Industry Limited | N/A | [5] |

| Alachem Co., Ltd. | N/A | [6] |

| Novachemistry | >97% | [10] |

| Shanghai Aladdin Biochemical Technology | 98.0% | [9] |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | [9] |

| Apollo Scientific | N/A | [11] |

| Manchester Organics | N/A | [12] |

| Ambeed | N/A | [13] |

| WENXIPHARM | 99% | [7] |

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound have been published, highlighting its preparation from different starting materials.

This protocol describes the reduction of a nitro group to an amine using a palladium on carbon catalyst.

Procedure:

-

To a reaction vessel, add 350 g of 4-nitro-2,6-difluorophenol (CAS 658-07-1), 2 L of methanol, and 19 g of 5% palladium on carbon (with a water content of 54.13%).[14]

-

Seal the vessel and replace the air with high-purity hydrogen gas.[14]

-

Pressurize the vessel to 0.3-0.4 MPa and heat the mixture to 60-70 °C with stirring.[14]

-

Maintain the reaction for 3-5 hours, adding more hydrogen as needed when the pressure drops below 0.15 MPa.[14]

-

After the reaction is complete, cool the vessel to room temperature.[14]

-

Open the vessel, recover the palladium on carbon catalyst by suction filtration.[14]

-

Concentrate the filtrate under reduced pressure and then perform vacuum distillation to obtain this compound.[14]

-

This method reportedly yields the product with a purity of 95.3% and a yield of 89.7%.[14]

This alternative method involves the debenzylation and reduction of a protected nitro compound.

Procedure:

-

Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mmol) in ethanol (100 mL).[14]

-

Add 10% palladium on activated carbon (1.5 g) to the solution.[14]

-

Stir the reaction mixture overnight at room temperature under 1 atmosphere of hydrogen.[14]

-

Upon completion, remove the catalyst by filtration.[14]

-

Concentrate the filtrate under reduced pressure to yield this compound (2.9 g, 95% yield).[14]

-

The product structure can be confirmed by ¹H NMR spectroscopy.[14]

Role in Drug Development: A Kinase Inhibitor Scaffold

This compound is a valuable building block in the synthesis of kinase inhibitors.[1] The 4-aminophenol moiety is a well-established "hinge-binder," a structural element that forms crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of many Type I and Type II kinase inhibitors.

Scientific literature indicates that the 2,6-difluorophenol-4-amino group is retained in novel inhibitor designs to maintain interactions with both the kinase hinge domain and the highly conserved DFG (Asp-Phe-Gly) motif within the activation loop.[1] The DFG motif's conformation (DFG-in vs. DFG-out) dictates the kinase's activation state, making it a critical target for inhibitor binding. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.

This compound has been incorporated into inhibitors targeting several kinases, including:

-

p90 ribosomal S6 protein kinase-2 (RSK2)[1]

-

Axl receptor tyrosine kinase[1]

-

Troponin I-interacting kinase (TNNI3K)[1]

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,5-Difluoro-4-hydroxyaniline | 126058-97-7 [sigmaaldrich.com]

- 4. 126058-97-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS: 126058-97-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 126058-97-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. Pharmaceutical Grade CAS 126058-97-7 with competitive price, CasNo.126058-97-7 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 8. This compound CAS#: 126058-97-7 [m.chemicalbook.com]

- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 10. Novachemistry-product-info [novachemistry.com]

- 11. 126058-97-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 12. manchesterorganics.com [manchesterorganics.com]

- 13. 126058-97-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Crystal Packing of 4-Amino-2,6-difluorophenol

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular structure and crystal packing of 4-Amino-2,6-difluorophenol, a key building block in medicinal chemistry. Due to the absence of publicly available crystallographic data for this compound, this document utilizes the closely related structure of 4-Amino-2,6-dichlorophenol as a reference to illustrate the core principles of its solid-state architecture. The strategic placement of halogen atoms on the phenol ring is a critical design element in the development of targeted therapeutics, influencing both the physicochemical properties and biological activity of the resulting molecules.

Introduction

This compound is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of two fluorine atoms ortho to the hydroxyl group, combined with an amino group in the para position, imparts unique electronic properties and conformational preferences to the molecule. These features are instrumental in its utility as a scaffold for the synthesis of bioactive compounds, particularly kinase inhibitors. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide will delve into the synthesis, molecular geometry, and intermolecular interactions that govern the crystal packing of this important synthetic intermediate. While the specific crystal structure of this compound is not publicly available, an analysis of its dichloro-analogue, 4-Amino-2,6-dichlorophenol, provides valuable insights into the expected structural characteristics.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a nitrophenol precursor.

General Procedure:

-

Reaction Setup: To a solution of 2,6-difluoro-4-nitrophenol (1 mole equivalent) in a suitable solvent such as methanol or ethanol, a catalytic amount of palladium on activated carbon (5-10% Pd/C) is added in a reaction vessel.

-

Hydrogenation: The reaction vessel is sealed and the atmosphere is exchanged with high-purity hydrogen gas. The reaction mixture is stirred under a hydrogen atmosphere (typically 0.3-0.4 MPa) at an elevated temperature (60-70 °C) for 3-5 hours. The pressure is maintained by supplying hydrogen as it is consumed.

-

Work-up: Upon completion of the reaction (monitored by techniques such as TLC or LC-MS), the mixture is cooled to room temperature. The palladium catalyst is removed by filtration.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude product can be further purified by distillation under reduced pressure or recrystallization to yield this compound.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For aminophenol derivatives, solvents such as methanol, ethanol, or mixtures with water are often effective.

General Procedure:

-

A minimal amount of a suitable solvent (e.g., methanol) is added to the purified this compound to achieve complete dissolution at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is allowed to stand undisturbed at room temperature, and the solvent is allowed to evaporate slowly.

-

Over a period of several days to weeks, single crystals of the compound should form.

Molecular Structure and Crystal Packing of the Analogue: 4-Amino-2,6-dichlorophenol

The crystal structure of 4-Amino-2,6-dichlorophenol reveals key features that are anticipated to be conserved in the difluoro analogue. The molecule is essentially planar, a characteristic that facilitates efficient crystal packing.[2][3]

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data for 4-Amino-2,6-dichlorophenol.

| Parameter | Value (4-Amino-2,6-dichlorophenol) |

| Chemical Formula | C₆H₅Cl₂NO |

| Formula Weight | 178.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064(5) |

| b (Å) | 11.7569(12) |

| c (Å) | 13.2291(13) |

| β (°) | 96.760(5) |

| Volume (ų) | 711.47(13) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation | Cu Kα |

| R-factor | 0.033 |

| Data obtained from the crystallographic study of 4-Amino-2,6-dichlorophenol.[3] |

Hydrogen Bonding and Crystal Packing

In the crystal structure of 4-Amino-2,6-dichlorophenol, the molecules are organized through a network of intermolecular hydrogen bonds. Specifically, O—H···N hydrogen bonds lead to the formation of infinite chains. These chains are further interconnected by N—H···O hydrogen bonds, resulting in the formation of sheets.[2][3] This hydrogen-bonding motif is a common feature in aminophenol structures and is expected to be the primary interaction governing the crystal packing of this compound.

The substitution of chlorine with the more electronegative but smaller fluorine atoms in this compound would likely lead to subtle changes in the unit cell parameters and the strength of the hydrogen bonds, but the overall packing motif is expected to be similar.

Role in Drug Discovery and Signaling Pathways

Substituted aminophenols, including this compound, are valuable building blocks in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The RAS/RAF/MEK/ERK pathway is a key signaling cascade that controls cell proliferation, differentiation, and survival.[][5][6] Mutations in this pathway are frequently observed in various cancers, making it an important target for drug development.[5]

The structure of this compound can be incorporated into larger molecules designed to bind to the ATP-binding pocket of kinases such as RAF and MEK, thereby inhibiting their activity and blocking the downstream signaling cascade. The fluorine atoms can form favorable interactions within the binding site and improve the metabolic stability of the inhibitor.

Conclusion

This compound is a synthetically accessible and highly valuable scaffold for the development of novel therapeutics. While its specific crystal structure remains to be publicly detailed, the analysis of its close analogue, 4-Amino-2,6-dichlorophenol, provides a robust model for its molecular geometry and crystal packing, which is likely dominated by a network of O—H···N and N—H···O hydrogen bonds. The unique properties conferred by the difluoro substitution pattern make it an attractive component for the design of potent and selective kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Further crystallographic studies on this compound and its derivatives will undoubtedly provide deeper insights into its structure-property relationships and aid in the rational design of next-generation therapeutics.

References

Synthesis of 4-Amino-2,6-difluorophenol: A Technical Guide on Theoretical and Experimental Yields

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of 4-Amino-2,6-difluorophenol, a key intermediate in the pharmaceutical and chemical industries. The document details established synthetic routes, provides comprehensive experimental protocols, and presents a comparative summary of theoretical versus experimental yields. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic compound of significant interest due to its utility as a building block in the synthesis of various complex molecules. Its structural features, including the presence of fluorine atoms and an amino group, make it a valuable precursor for the development of agrochemicals, dyes, and particularly, pharmaceutical agents. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, a common strategy in modern medicinal chemistry.

This guide focuses on the common and efficient synthetic methodologies for preparing this compound, with a primary emphasis on the reduction of a nitro-substituted precursor. The efficiency of a chemical synthesis is critically evaluated by its yield, and this document provides a clear comparison between the theoretical maximum yield and the practically achievable experimental yields reported in the literature.

Synthetic Routes and Methodologies

The most prevalent and high-yielding method for the synthesis of this compound is the catalytic hydrogenation of a corresponding nitro-substituted phenol or a protected phenol derivative. Two primary starting materials are commonly employed: 4-nitro-2,6-difluorophenol and 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene.

Route 1: Hydrogenation of 4-Nitro-2,6-difluorophenol

This route involves the direct reduction of the nitro group of 4-nitro-2,6-difluorophenol to an amino group using a catalyst, typically palladium on activated carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol:

A detailed experimental procedure for this synthesis is as follows:

-

Reaction Setup: To a reaction vessel, add 350 g (approximately 2 moles) of 4-nitro-2,6-difluorophenol, 2 L of methanol, and 19 g of 5% palladium on carbon (with a water content of 54.13%).

-

Hydrogenation: Seal the vessel and replace the air with high-purity hydrogen gas. Pressurize the vessel to 0.3-0.4 MPa.

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir for 3-5 hours. Maintain the hydrogen pressure above 0.15 MPa by supplying more hydrogen as needed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully open the vessel and recover the palladium on carbon catalyst by suction filtration.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the methanol. The crude product is then purified by reduced pressure distillation to yield this compound.[1]

The purity of the resulting this compound was reported to be 95.3%, with an experimental yield of 89.7%.[1] A slight variation using a 10% palladium-carbon catalyst resulted in a purity of 95.8% and a slightly higher experimental yield of 90.1%.[1]

Route 2: Reduction of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

This alternative route utilizes a protected phenol, where the hydroxyl group is benzylated. The nitro group is reduced, and the benzyl protecting group is subsequently or concurrently removed.

Experimental Protocol:

A general procedure for this synthesis is as follows:

-

Reaction Setup: Dissolve 5.3 g (20 mmol) of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene in 100 mL of ethanol in a suitable reaction flask.

-

Catalyst Addition: Add 1.5 g of 10% palladium on activated carbon to the solution.

-

Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).

-

Work-up and Isolation: Upon completion of the reaction, remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain this compound.[1][2]

This method reportedly affords a high experimental yield of 95%.[1][2]

Theoretical and Experimental Yield Data

The following table summarizes the quantitative data for the synthesis of this compound via the hydrogenation of 4-nitro-2,6-difluorophenol. The theoretical yield is calculated based on the stoichiometry of the reaction, where one mole of 4-nitro-2,6-difluorophenol (molar mass: 175.08 g/mol ) theoretically produces one mole of this compound (molar mass: 145.11 g/mol ).

| Parameter | Value | Reference |

| Starting Material | 4-Nitro-2,6-difluorophenol | [1] |

| Molar Mass of Starting Material | 175.08 g/mol | N/A |

| Molar Mass of Product | 145.11 g/mol | N/A |

| Theoretical Yield Calculation | ||

| Starting Amount | 350 g (2.0 mol) | [1] |

| Theoretical Product Amount | 290.22 g (2.0 mol) | Calculated |

| Experimental Results (5% Pd/C) | ||

| Experimental Yield | 89.7% | [1] |

| Product Purity | 95.3% | [1] |

| Experimental Results (10% Pd/C) | ||

| Experimental Yield | 90.1% | [1] |

| Product Purity | 95.8% | [1] |

| Experimental Results (Route 2) | ||

| Starting Material | 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene | [1][2] |

| Experimental Yield | 95% | [1][2] |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound via the hydrogenation of 4-nitro-2,6-difluorophenol.

Role in Drug Development and Signaling Pathways

While this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, publicly available literature does not currently implicate the compound itself directly in specific biological signaling pathways or as a potent enzyme inhibitor. However, the aminophenol scaffold, particularly with fluorine substitution, is a common feature in many bioactive molecules. For instance, derivatives of 4-aminophenol have been investigated for their redox properties and potential as enzyme inhibitors. The presence of the 2,6-difluoro substitution pattern is a well-established strategy in drug design to modulate the electronic properties and metabolic stability of a molecule. Therefore, this compound remains a highly valuable starting material for the synthesis of novel drug candidates, and its derivatives may be designed to interact with a variety of biological targets. Further research into the biological activity of compounds derived from this compound is warranted to explore their potential therapeutic applications.

Conclusion

The synthesis of this compound is a well-established process, with catalytic hydrogenation of nitro-precursors being the most efficient and high-yielding method. Experimental yields approaching and even exceeding 90% are achievable under optimized conditions, making this a viable process for both laboratory and industrial scale production. This technical guide provides researchers and drug development professionals with the necessary details to understand and implement the synthesis of this important chemical intermediate, paving the way for its application in the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 4-Amino-2,6-difluorophenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2,6-difluorophenol, a key building block in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data, this document focuses on a qualitative assessment based on the compound's structural analogues and provides detailed experimental protocols for precise and reliable solubility determination.

Introduction to this compound

This compound is an aromatic compound featuring an amino group (-NH2) and a hydroxyl group (-OH) on a difluorinated benzene ring. This substitution pattern imparts a unique combination of polarity, hydrogen bonding capabilities, and electronic properties. The presence of both a hydrogen bond donor (-OH) and acceptor (-NH2, -OH) suggests that its solubility will be highly dependent on the solvent's properties. Understanding its solubility in various organic solvents is critical for its application in chemical synthesis, formulation development, and process optimization.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the reported solubility of structurally similar compounds such as 2-aminophenol and 2,4-difluorophenol, a qualitative solubility profile for this compound can be predicted. The molecule's polarity, arising from the hydroxyl and amino groups, is expected to dominate its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl and amino groups of this compound can form strong hydrogen bonds with protic solvents. Its use in isopropanol as a reaction solvent has been noted, supporting this prediction.[1] Structurally similar 2-aminophenol and 2,4-difluorophenol are also soluble in these solvents.[2][3][4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Moderately Soluble | Dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to facilitate dissolution. Analogous compounds show good solubility in these types of solvents.[2][5] |

| Nonpolar | Toluene, Hexane, Dichloromethane | Sparingly Soluble to Insoluble | The high polarity of this compound makes it unlikely to have significant favorable interactions with nonpolar solvents.[2][3] |

Note: This table provides a qualitative prediction. For quantitative data, experimental verification is essential.

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a crystalline compound is the shake-flask method .[6] This method involves equilibrating an excess of the solid compound with a solvent at a constant temperature until the solution is saturated.

3.1. Apparatus and Reagents

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm) or a centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. An excess of solid should be visually present at the bottom of the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[7]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is crucial to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant can be carefully sampled.[8]

-

-

Concentration Analysis (Using HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

The 2,6-Difluorophenol Moiety: A Technical Guide to its Bioisosteric Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic application of bioisosteres is a cornerstone of rational drug design. Bioisosteric replacement allows for the fine-tuning of a molecule's physicochemical and pharmacological properties to enhance efficacy, improve safety profiles, and overcome developmental hurdles. Among the various bioisosteric motifs, the 2,6-difluorophenol group has emerged as a versatile and valuable tool, primarily serving as a lipophilic bioisostere for the carboxylic acid functionality. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations surrounding the use of the 2,6-difluorophenol moiety in drug discovery. We present a comprehensive overview of its physicochemical properties, key bioisosteric applications with a focus on its role as a carboxylic acid mimic, detailed experimental protocols for synthesis and evaluation, and quantitative data to support its utility.

Introduction: The Role of Bioisosterism and the 2,6-Difluorophenol Moiety

Bioisosterism is a strategy in drug design that involves the substitution of a functional group or moiety with another that has similar steric, electronic, and solubility characteristics, with the goal of creating a new compound that retains or improves upon the desired biological activity.[1] This approach is instrumental in optimizing lead compounds by addressing issues such as metabolic instability, poor bioavailability, and off-target toxicity.[2]

The phenol ring is a common feature in many biologically active molecules. However, it is often susceptible to rapid metabolic conjugation (e.g., glucuronidation or sulfation), leading to poor pharmacokinetic profiles.[3] The 2,6-difluorophenol moiety presents an intriguing modification of the simple phenol structure. The introduction of two fluorine atoms at the ortho positions has profound effects on the molecule's properties:

-

Acidity (pKa): The strong electron-withdrawing nature of the fluorine atoms significantly lowers the pKa of the phenolic hydroxyl group. While a typical phenol has a pKa of around 9.9, the pKa of 2,6-difluorophenol is in the range of 7.1 to 7.45.[4][5][6] This increased acidity is central to its primary bioisosteric application.

-

Lipophilicity: Fluorine is a lipophilic atom.[4] Consequently, the 2,6-difluorophenol moiety is more lipophilic than a carboxylic acid group, a property that can be leveraged to enhance a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.[7]

-

Hydrogen Bonding: The phenolic oxygen can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a hydrogen bond donor. The fluorine atoms themselves are weak hydrogen bond acceptors. These characteristics allow the moiety to participate in crucial drug-receptor interactions.

Core Bioisosteric Application: A Lipophilic Mimic of Carboxylic Acids

The most well-documented and successful application of the 2,6-difluorophenol moiety is as a bioisostere for the carboxylic acid group.[7] This mimicry is founded on the principle of similar ionization states at physiological pH.

A carboxylic acid (typically with a pKa of 4-5) exists predominantly in its anionic carboxylate form at a physiological pH of ~7.4. Similarly, with a pKa around 7.1-7.45, the 2,6-difluorophenol also exists in a significant proportion as the anionic phenolate ion at this pH.[4] This shared anionic character allows the 2,6-difluorophenol to engage in similar electrostatic interactions with biological targets as a carboxylate group.

Case Study: GABA Aminotransferase (GABA-AT) Inhibitors

A compelling example of this bioisosteric strategy is the development of analogues of the neurotransmitter γ-aminobutyric acid (GABA). GABA itself is a polar molecule and does not efficiently cross the blood-brain barrier.[4] To create more lipophilic GABA mimetics, researchers replaced the carboxylic acid group of GABA with a 2,6-difluorophenol moiety.[7]

The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol and 4-(aminomethyl)-2,6-difluorophenol, were evaluated as inhibitors of GABA aminotransferase (GABA-AT), the primary enzyme responsible for GABA catabolism. Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy.

While these compounds were found to be poor substrates for GABA-AT, they acted as competitive inhibitors of the enzyme, demonstrating that the 2,6-difluorophenol moiety could successfully mimic the carboxylic acid functionality in binding to the enzyme's active site.[4][7]

Quantitative Data

The effectiveness of bioisosteric replacement is ultimately determined by quantitative measures of biological activity. The following tables summarize the key physicochemical properties of 2,6-difluorophenol and the biological activity of its GABA analogue derivatives.

Table 1: Physicochemical Properties of 2,6-Difluorophenol

| Property | Value | Reference(s) |

| CAS Number | 28177-48-2 | [8] |

| Molecular Formula | C₆H₄F₂O | [8] |

| Molecular Weight | 130.09 g/mol | [8] |

| Melting Point | 38-41 °C | [9] |

| Boiling Point | 59-61 °C / 17 mmHg | [9] |

| pKa | 7.12 - 7.45 | [4][6] |

Table 2: Biological Activity of 2,6-Difluorophenol GABA Analogues

| Compound | Target | Activity | KB / Ki (µM) | Reference(s) |

| 4-(Aminomethyl)-2,6-difluorophenol | ρ1 GABAC Receptors | Competitive Antagonist | 75.5 | [7] |

| 3-(Aminomethyl)-2,6-difluorophenol | GABA Aminotransferase | Competitive Inhibitor | Data not reported | [4][7] |

| 4-(Aminomethyl)-2,6-difluorophenol | GABA Aminotransferase | Competitive Inhibitor | Data not reported | [4][7] |

Note: While the aminomethyl-2,6-difluorophenols are confirmed competitive inhibitors of GABA-AT, specific Ki or IC50 values were not detailed in the primary literature reviewed.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 2,6-difluorophenol-containing compound and the enzymatic assay used for its evaluation.

Synthesis of 4-Amino-2,6-difluorophenol

A common route to aminophenol derivatives is through the reduction of a corresponding nitrophenol. The following protocol is a representative example.

Reaction Scheme:

2,6-Difluoro-4-nitrophenol → this compound

Materials:

-

2,6-Difluoro-4-nitrophenol (1.75 g, 10 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (0.3 g)

-

Ethanol (100 ml)

-

Hydrogen gas (H₂)

-

Petroleum ether

-

Pressurized reaction vessel (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

Combine 2,6-difluoro-4-nitrophenol (1.75 g) and 10% palladium on carbon (0.3 g) in a suitable pressurized reaction vessel.

-

Add ethanol (100 ml) to the vessel.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to an initial pressure of 3.5 bar.

-

Shake the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Carefully vent the vessel and filter the reaction mixture to remove the Pd/C catalyst.

-

Evaporate the filtrate under reduced pressure to yield a solid residue.

-

Triturate the solid with petroleum ether, filter, wash the resulting solid with petroleum ether, and dry to yield this compound (1.31 g).[10]

GABA Aminotransferase (GABA-AT) Inhibition Assay

The activity of GABA-AT is commonly measured using a coupled-enzyme spectrophotometric assay. The transamination of GABA by GABA-AT produces succinic semialdehyde, which is then oxidized by succinic semialdehyde dehydrogenase (SSADH). This second reaction reduces NADP⁺ to NADPH, and the increase in absorbance at 340 nm due to NADPH formation is monitored. An inhibitor of GABA-AT will slow this rate of absorbance increase.

Materials:

-

Purified GABA-AT enzyme

-

Succinic semialdehyde dehydrogenase (SSADH)

-

γ-Aminobutyric acid (GABA)

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Pyridoxal 5'-phosphate (PLP, cofactor for GABA-AT)

-

Buffer solution (e.g., potassium pyrophosphate or Tris-HCl, pH ~8.0-8.6)

-

Test inhibitor compound (e.g., 3-(aminomethyl)-2,6-difluorophenol)

-

96-well microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a Reaction Mixture: In a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.5), prepare a reaction mixture containing α-ketoglutarate, NADP⁺, and SSADH.

-

Inhibitor Incubation:

-

To the wells of a 96-well plate, add the reaction mixture.

-

Add varying concentrations of the test inhibitor to the 'test' wells.

-

Add an equivalent volume of vehicle (the solvent the inhibitor is dissolved in) to the 'control' wells.

-

Add the GABA-AT enzyme to all wells.

-

Pre-incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction: Initiate the enzymatic reaction by adding a stock solution of GABA to all wells.

-

Monitor Absorbance: Immediately place the microplate into the spectrophotometer and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Signaling Pathway Context: The GABA Shunt

The 2,6-difluorophenol-based GABA analogues exert their effect by interfering with the GABA shunt, a metabolic pathway that synthesizes and degrades GABA. Understanding this pathway is crucial for contextualizing their mechanism of action.

As shown in Figure 3, GABA is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD). GABA is then catabolized by GABA aminotransferase (GABA-AT) into succinic semialdehyde (SSA), a reaction that also converts α-ketoglutarate to glutamate. By inhibiting GABA-AT, the 2,6-difluorophenol-based analogues prevent the breakdown of GABA, leading to an accumulation of this inhibitory neurotransmitter in the synapse.

Conclusion

The 2,6-difluorophenol moiety represents a powerful and validated tool in the medicinal chemist's arsenal. Its unique physicochemical properties, particularly its acidity, allow it to serve as an effective and more lipophilic bioisostere for the carboxylic acid group. The successful application of this strategy in the development of GABA-AT inhibitors and GABA receptor antagonists highlights its potential. This guide has provided the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to consider and apply the 2,6-difluorophenol moiety in their own drug discovery and development programs. Future exploration of this versatile scaffold may uncover novel applications and lead to the development of next-generation therapeutics with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. A New Difluoromethylene Linchpin/Synthon. Application in Conjunction with Anion Relay Chemistry (ARC) Permits Ready Access to Diverse Difluoromethylene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akavatx.com [akavatx.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: 4-Amino-2,6-difluorophenol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Amino-2,6-difluorophenol, a valuable fluorinated building block for the synthesis of complex organic molecules. The presence of three reactive functional groups—an amino group, a hydroxyl group, and two fluorine atoms on the aromatic ring—makes this compound a versatile precursor for the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical and pharmacokinetic properties of the resulting molecules, potentially leading to enhanced biological activity, metabolic stability, and binding affinity to target proteins.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a corresponding nitro-precursor. Two common methods are outlined below, with quantitative data summarized in Table 1.

Table 1: Synthesis of this compound - A Comparison of Methods

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| 2,6-Difluoro-4-nitrophenol | H₂ / 5% Pd/C | Methanol | 60-70 °C | 3-5 h | 89.7 | 95.3 | [1] |

| 2,6-Difluoro-4-nitrophenol | H₂ / 10% Pd/C | Methanol/Water | 60-70 °C | - | 90.1 | 95.8 | [1] |

| 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene | H₂ / 10% Pd/C | Ethanol | Room Temp. | Overnight | 95 | - | [2] |

Experimental Protocols: Synthesis of this compound

Protocol 1.1: Reduction of 2,6-Difluoro-4-nitrophenol[1]

Materials:

-

2,6-Difluoro-4-nitrophenol

-

5% or 10% Palladium on activated carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Reaction vessel (e.g., Parr hydrogenator or sealed reaction vessel)

-

Filtration apparatus

Procedure:

-

To a suitable reaction vessel, add 2,6-Difluoro-4-nitrophenol (1 molar equivalent).

-

Add methanol as the solvent.

-

Carefully add the 5% or 10% Pd/C catalyst.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 0.3-0.4 MPa).

-

Heat the reaction mixture to 60-70 °C with vigorous stirring.

-

Maintain the reaction under these conditions for 3-5 hours, monitoring hydrogen uptake.

-

After the reaction is complete (as indicated by the cessation of hydrogen uptake or TLC analysis), cool the mixture to room temperature.

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 1.2: Reduction of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene[2]

Materials:

-

2-(benzyloxy)-1,3-difluoro-5-nitrobenzene

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon

-

Filtration apparatus

Procedure:

-

Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (1 molar equivalent) in ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion of the reaction (monitored by TLC), filter the mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to afford this compound.

Caption: Synthetic routes to this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of various bioactive molecules, particularly kinase inhibitors and agrochemicals. Its utility stems from the ability to selectively functionalize the amino and hydroxyl groups.

Synthesis of N-Phenyl Urea Derivatives as Kinase Inhibitors

A prominent application of aminophenol derivatives is in the synthesis of N-phenyl ureas, a common scaffold in many kinase inhibitors. The synthesis of the multi-kinase inhibitor Regorafenib, which utilizes the structurally similar 4-amino-3-fluorophenol, serves as an excellent template for the potential application of this compound.

Proposed Synthetic Workflow:

-

Nucleophilic Aromatic Substitution (SNAAr): The phenolic hydroxyl group of this compound can undergo a nucleophilic aromatic substitution reaction with an activated heterocyclic compound, such as 4-chloro-N-methylpicolinamide, to form a diaryl ether linkage.

-

Urea Formation: The amino group of the resulting diaryl ether intermediate can then react with an appropriate isocyanate to form the final N-phenyl urea derivative.

Caption: Proposed workflow for N-phenyl urea synthesis.

Experimental Protocols: Synthesis of Bioactive Molecules

Protocol 2.1: Proposed Synthesis of a Diaryl Ether Intermediate

Materials:

-

This compound

-

4-chloro-N-methylpicolinamide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1 molar equivalent) in anhydrous DMF.

-

Add potassium tert-butoxide (1.1 molar equivalents) portion-wise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add a solution of 4-chloro-N-methylpicolinamide (1 molar equivalent) in anhydrous DMF.

-

Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the diaryl ether intermediate.

Protocol 2.2: Proposed Synthesis of an N-Phenyl Urea Derivative

Materials:

-

Diaryl ether intermediate from Protocol 2.1

-

Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere apparatus

Procedure:

-

Dissolve the diaryl ether intermediate (1 molar equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the aryl isocyanate (1.05 molar equivalents) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final N-phenyl urea derivative.

Diazotization and Azo Coupling Reactions

The primary amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups or for synthesizing azo dyes.

Experimental Protocols: Diazotization and Azo Coupling

Protocol 2.3: General Procedure for Diazotization

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Starch-iodide paper

Procedure:

-

Dissolve this compound (1 molar equivalent) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 molar equivalents) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes at 0-5 °C.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Potential Signaling Pathway Inhibition

Molecules synthesized from this compound, particularly N-phenyl urea derivatives, are anticipated to function as multi-kinase inhibitors, analogous to Regorafenib. These inhibitors often target key signaling pathways involved in cancer cell proliferation, angiogenesis, and survival, such as the Ras/Raf/MEK/ERK and VEGFR pathways.

Caption: Inhibition of VEGFR and Raf kinase signaling.

References

Application of 4-Amino-2,6-difluorophenol in the Synthesis of Pharmaceutical Intermediates

Introduction

4-Amino-2,6-difluorophenol is a fluorinated aromatic compound that is gaining recognition as a valuable building block in the synthesis of pharmaceutical intermediates. The presence of the amino, hydroxyl, and difluoro-substituted phenyl groups provides multiple reactive sites, making it a versatile precursor for the development of complex molecules, particularly in the realm of kinase inhibitors. The fluorine atoms can significantly influence the physicochemical properties of the final active pharmaceutical ingredient (API), often leading to improved metabolic stability, binding affinity, and bioavailability.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical intermediate synthesis is as a precursor for introducing the 2,6-difluorophenol moiety into drug candidates. This structural motif has been identified as a key pharmacophore in a range of bioactive molecules, most notably in the development of inhibitors for Vaccinia-Related Kinases (VRKs).

Synthesis of Vaccinia-Related Kinase (VRK) Inhibitors

Vaccinia-related kinases (VRK1 and VRK2) are serine/threonine kinases that have been implicated in cell division, chromatin remodeling, and response to DNA damage.[1][2] Dysregulation of VRK activity has been associated with various diseases, including cancer and neurological disorders.[1][2] The difluorophenol moiety has been shown to be crucial for the binding of inhibitors to the ATP-binding site of VRKs, forming favorable polar interactions with conserved residues.[1][3]

The general strategy for incorporating the this compound unit into a kinase inhibitor scaffold often involves a Suzuki-Miyaura coupling reaction. In this approach, a boronic acid or ester derivative of this compound (or a protected form) is coupled with a halogenated heterocyclic core, such as a pyridine or pyrimidine, which are common scaffolds for kinase inhibitors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 126058-97-7 | [4] |

| Molecular Formula | C₆H₅F₂NO | [4] |

| Molecular Weight | 145.11 g/mol | [4] |

| Appearance | Off-white to light brown crystalline powder | [5] |

| Melting Point | 138-142 °C | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Difluoro-4-nitrophenol

This protocol describes the reduction of 2,6-difluoro-4-nitrophenol to synthesize the title compound.

Materials:

-

2,6-Difluoro-4-nitrophenol

-

Methanol

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-difluoro-4-nitrophenol in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 0.3-0.4 MPa.

-

Heat the reaction mixture to 60-70 °C with stirring.

-

Maintain the reaction for 3-5 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 89.7% - 90.1% | [1] |

| Purity | 95.3% - 95.8% | [1] |

Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Synthesize Kinase Inhibitor Scaffolds

This protocol outlines a general method for the coupling of a boronic acid derivative of a difluorophenol with a dihalogenated aminopyridine, a key step in the synthesis of certain VRK inhibitors. While this protocol does not start directly with this compound, it illustrates the key transformation for which it is a precursor.

Materials:

-

3,5-Dibromo-2-aminopyridine

-

(4-hydroxy-3,5-difluorophenyl)boronic acid (or a protected derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Microwave reactor

-

Standard glassware for organic synthesis and work-up

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a microwave-safe reaction vessel, combine 3,5-dibromo-2-aminopyridine, (4-hydroxy-3,5-difluorophenyl)boronic acid (2.5 equivalents), palladium catalyst (0.1 equivalents), and base (3.0 equivalents).

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-bis(4-hydroxy-3,5-difluorophenyl)-2-aminopyridine derivative.

Quantitative Data for Analogous Reactions:

| Parameter | Value | Reference |

| Yield | 18% - 89% (for various aminopyridine derivatives) | [3] |

Visualizations

Caption: Synthesis of this compound.

Caption: General workflow for VRK inhibitor synthesis.

References

The Role of 4-Amino-2,6-difluorophenol in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,6-difluorophenol is a fluorinated aromatic compound with a unique substitution pattern that makes it a valuable building block in organic synthesis. The presence of an amino group, a hydroxyl group, and two fluorine atoms on the benzene ring offers multiple reactive sites for the construction of complex molecules. In the context of agrochemical development, the introduction of fluorine atoms into active ingredients is a well-established strategy to enhance biological efficacy, metabolic stability, and binding affinity to target sites. While this compound is recognized as a potential intermediate in the synthesis of novel pesticides, publicly available literature does not currently link it to a specific, commercialized agrochemical. However, its structural motifs are present in several classes of modern herbicides, fungicides, and insecticides.

This document provides detailed application notes and protocols based on the synthesis and evaluation of agrochemicals derived from structurally related compounds. These examples serve as a guide for researchers looking to explore the potential of this compound in the discovery of new crop protection agents.

I. Potential Applications in Agrochemical Synthesis

The chemical structure of this compound allows for its versatile use as a precursor for various classes of agrochemicals. The amino and hydroxyl groups can be readily modified to introduce different pharmacophores, while the fluorine atoms can significantly influence the physicochemical properties of the final molecule.

Hypothetical Agrochemical Classes Derivable from this compound:

-

Pyridine-based Herbicides: The amino group can be used to construct pyridinyl or pyrimidinyl ring systems, which are common in herbicides that act as synthetic auxins or inhibitors of essential amino acid biosynthesis.

-

Phenylpyrrole Fungicides: The core structure can be incorporated into phenylpyrrole scaffolds, known to disrupt the signal transduction pathways in fungi.

-

Anthranilic Diamide Insecticides: Derivatives of this compound could potentially be used to synthesize analogs of anthranilic diamide insecticides, which target insect ryanodine receptors.

II. Synthesis of a Hypothetical Pyridine-Based Herbicide

This section outlines a potential synthetic route to a novel pyridine-based herbicide using this compound as a key intermediate. This protocol is based on established synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis of a 4-(4-Amino-2,6-difluorophenoxy)picolinic Acid Derivative

Objective: To synthesize a potential herbicidal compound by coupling this compound with a functionalized picolinic acid.

Materials:

-

This compound

-

Methyl 2-chloro-6-methylnicotinate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

Step 1: Nucleophilic Aromatic Substitution

-

To a round-bottom flask, add this compound (1.0 eq.), methyl 2-chloro-6-methylnicotinate (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Saponification

-

Dissolve the purified ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final picolinic acid derivative.

DOT Script for Synthesis Workflow:

Caption: Synthetic workflow for a hypothetical pyridine-based herbicide.

III. Biological Activity and Evaluation

The herbicidal activity of the synthesized compound would be evaluated against a panel of common weed and crop species. The mode of action for many pyridine-based herbicides involves the disruption of auxin signaling, leading to uncontrolled growth and eventually plant death.

Experimental Protocol: Greenhouse Herbicidal Activity Assay

Objective: To assess the pre- and post-emergence herbicidal efficacy of the synthesized compound.

Materials:

-

Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., wheat, corn).

-

Pots filled with standard potting mix.

-

Synthesized compound dissolved in a suitable solvent (e.g., acetone) with a surfactant.

-

Spray chamber calibrated to deliver a specific volume.

-